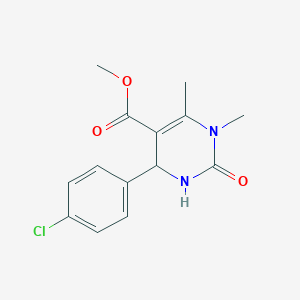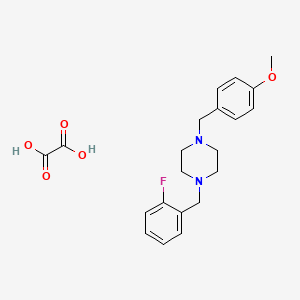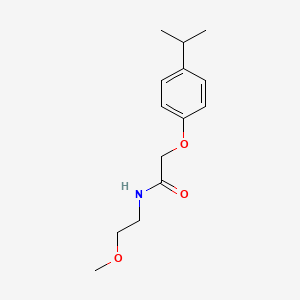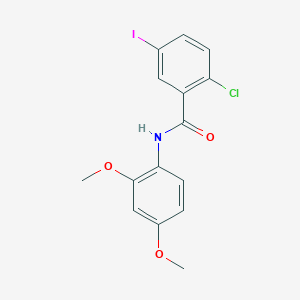
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BMN or NSC-71948, is a chemical compound that belongs to the family of dioxane derivatives. BMN has been found to have several potential applications in scientific research, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for cancer research and treatment. However, one limitation of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its cytotoxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One potential direction is the modification of the compound to improve its efficacy and reduce its cytotoxicity. Another potential direction is the development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2-butyl-4-chloro-5-methyl-1,3-dioxane with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then hydrolyzed to form 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Wissenschaftliche Forschungsanwendungen
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-4-5-8-17(2)24-15(19)12(16(20)25-17)9-11-6-7-14(23-3)13(10-11)18(21)22/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQHQLFLRNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)

![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)
